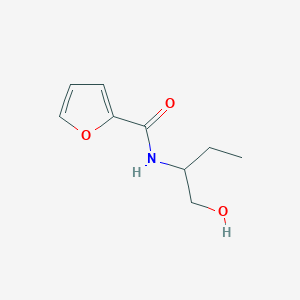

N-(1-Hydroxy-2-butyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a chemical compound with diverse applications in scientific research. It is a complex and versatile material that exhibits intriguing properties, making it valuable for studies in various fields like medicine, chemistry, and materials science.

Applications De Recherche Scientifique

N-(1-Hydroxy-2-butyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives in general have been known to exhibit remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .

Biochemical Pathways

Furan derivatives are known to be involved in a wide range of reactions in the field of organic chemistry and medicinal chemistry .

Result of Action

Furan derivatives in general have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Analyse Biochimique

Biochemical Properties

N-(1-Hydroxy-2-butyl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of its antibacterial activity. It interacts with various enzymes and proteins within bacterial cells, disrupting their normal functions. One of the key interactions is with bacterial ribosomal proteins, where this compound binds to the ribosome, inhibiting protein synthesis. This inhibition leads to the disruption of bacterial growth and replication .

Cellular Effects

The effects of this compound on cellular processes are profound. In bacterial cells, it inhibits cell division and induces cell death by interfering with essential cellular functions. In mammalian cells, this compound has been observed to modulate cell signaling pathways, particularly those involved in inflammatory responses. It can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial ribosomes, preventing the translation of essential proteins. Additionally, it can inhibit the activity of certain bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. This dual mechanism of action makes this compound a potent antibacterial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained antibacterial effects, although resistance development in bacterial populations is a potential concern .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits bacterial growth without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted via the kidneys. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells, this compound is transported via passive diffusion and active transport mechanisms. It can interact with specific transporters, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound is distributed throughout the cytoplasm and can accumulate in certain organelles, such as the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein synthesis and energy metabolism. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Hydroxy-2-butyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-hydroxy-2-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions: N-(1-Hydroxy-2-butyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the furan ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine

Major Products Formed:

Comparaison Avec Des Composés Similaires

N-(1-Hydroxy-2-butyl)furan-2-carboxamide can be compared with other similar compounds such as:

N-(1-Hydroxybutan-2-yl)furan-2-carboxamide: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

Furan-2-carboxamide derivatives: Compounds with similar core structures but different functional groups, affecting their chemical and biological properties

Activité Biologique

N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The compound's structure can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR, which reveal insights into its molecular interactions and stability.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Key mechanisms include:

- Inhibition of Protein Synthesis : The compound binds to bacterial ribosomal proteins, disrupting protein synthesis and inhibiting bacterial growth.

- Enzyme Inhibition : It may inhibit enzymes critical for disease pathways, suggesting potential therapeutic applications in treating infections and inflammatory conditions.

- Modulation of Cell Signaling : In mammalian cells, it can downregulate pro-inflammatory cytokines, thereby reducing inflammation.

Biological Activities

This compound exhibits a range of biological activities:

- Antibacterial Activity : It has shown effectiveness against various bacterial strains by inhibiting cell division and inducing cell death.

- Anti-inflammatory Effects : The compound modulates inflammatory responses, making it a candidate for treating inflammatory diseases.

- Potential Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, although further research is needed to establish this.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Anticancer | Potential activity observed in preliminary studies |

Laboratory Studies

In laboratory settings, this compound has been tested for stability and efficacy over time. Continuous exposure demonstrated sustained antibacterial effects, although concerns regarding the development of resistance were noted.

Dosage Effects in Animal Models

Animal model studies indicate that dosage significantly impacts the compound's efficacy and safety profile. Lower doses effectively inhibit bacterial growth without notable toxicity, while higher doses have been associated with hepatotoxicity and nephrotoxicity.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver through phase I and phase II reactions. Cytochrome P450 enzymes are involved in converting the compound into more water-soluble metabolites for excretion, which is crucial for understanding its pharmacokinetics and potential drug interactions.

Propriétés

IUPAC Name |

N-(1-hydroxybutan-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGLYJDOSXQBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.